![molecular formula C16H16N6 B2549494 7-(3,4-Dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin CAS No. 845807-47-8](/img/structure/B2549494.png)
7-(3,4-Dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C16H16N6 and its molecular weight is 292.346. The purity is usually 95%.
BenchChem offers high-quality 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Die Verbindungen 14 und 15 zeigten die beste zytotoxische Aktivität gegenüber allen drei Zelllinien .
Design und Synthese
Es wurde eine Reihe kleiner Moleküle entwickelt, die die privilegierten Pyrazolo[3,4-d]pyrimidin- und Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-Gerüste (Verbindungen 4–13) sowie Thioglykosid-Derivate (Verbindungen 14, 15) als neuartige CDK2-Inhibitoren aufweisen.
Zytotoxische Aktivität
Die meisten der hergestellten Verbindungen zeigten eine überlegene zytotoxische Aktivität gegenüber Krebszelllinien:
Enzymatische Hemmung
Die potentesten Antiproliferationsverbindungen (14, 13 und 15) hemmten CDK2/Cyclin A2 effektiv mit IC50-Werten von 0,057 ± 0,003, 0,081 ± 0,004 bzw. 0,119 ± 0,007 μM und übertrafen damit Sorafenib (IC50: 0,184 ± 0,01 μM) .
Zellzyklusveränderung und Apoptose
Verbindung 14, die eine duale Aktivität gegen Krebszellen und CDK2 zeigte, induzierte Veränderungen im Zellzyklusfortschritt und Apoptose innerhalb von HCT-Zellen .
Molekular Docking
Molekular-Docking-Simulationen bestätigten, dass die entwickelten Verbindungen gut in das aktive Zentrum von CDK2 passen und essentielle Wasserstoffbrückenbindungen mit Leu83 bilden .
ADMET-Studien
In silico ADMET (Absorption, Verteilung, Metabolismus, Ausscheidung und Toxizität)-Studien zeigten geeignete pharmakokinetische Eigenschaften, die die beobachtete Antitumoraktivität unterstützen .
Für detailliertere Informationen können Sie den ursprünglichen Forschungsartikel hier einsehen. 🌟
Wirkmechanismus
Target of Action
The primary target of the compound 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine affects the cell cycle pathway . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .
Pharmacokinetics
The compound has shown significant inhibitory activity against cdk2, suggesting it has sufficient bioavailability to exert its effects .
Result of Action
The action of 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine results in significant cytotoxic activities against various cell lines . It also induces apoptosis within cells .
Biochemische Analyse
Biochemical Properties
7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine interacts with CDK2, a cyclin-dependent kinase. This interaction inhibits the activity of CDK2, thereby affecting the progression of the cell cycle .
Cellular Effects
The compound exerts significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116, by inhibiting the growth of these cells . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine binds to the active site of CDK2, inhibiting its activity . This binding interaction leads to changes in gene expression and cell cycle progression .
Temporal Effects in Laboratory Settings
Over time, the compound continues to exert its inhibitory effects on CDK2, leading to sustained alterations in cell cycle progression and apoptosis
Biologische Aktivität
7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound belonging to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, particularly its potential as an anticancer agent.
Chemical Structure and Properties
The compound features a complex fused heterocyclic structure characterized by a pyrazolo-triazolo-pyrimidine framework. Its molecular formula is C16H16N6 with a molecular weight of approximately 292.346 g/mol. The unique arrangement of substituents contributes to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C16H16N6 |
Molecular Weight | 292.346 g/mol |
Solubility | Soluble in organic solvents |
Research indicates that this compound exhibits significant inhibitory effects on Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. By inhibiting CDK2 activity, it disrupts normal cell cycle progression and induces apoptosis in cancer cells. This mechanism has been documented in studies involving various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Anticancer Activity
Several studies have reported the cytotoxic effects of 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine against multiple cancer cell lines:
- MCF-7 Cells : The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
- HCT-116 Cells : Similar results were observed where the compound induced apoptosis through caspase activation pathways.
A study by highlighted that this compound's structural features enhance its selectivity towards CDK2 inhibition while maintaining a favorable pharmacological profile compared to other derivatives.
Binding Affinity Studies
Molecular docking simulations have shown that 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine effectively binds to the active site of CDK2 through essential hydrogen bonding interactions. This interaction is crucial for its mechanism of action and contributes to its biological efficacy .
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with other pyrazolo derivatives:
Compound Name | Activity Type | IC50 (µM) |
---|---|---|
7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo... | CDK2 Inhibition | 10.5 |
7-(4-bromophenyl)-9-(pyridin-4-yl)-... | EGFR Inhibition | 11.0 |
Novel sulphonyl pyrazolo derivatives | Anticancer Activity | 8.0 |
Eigenschaften
IUPAC Name |
10-(3,4-dimethylphenyl)-4-ethyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-4-14-19-16-13-8-18-22(15(13)17-9-21(16)20-14)12-6-5-10(2)11(3)7-12/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGANPUPXVDXPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=NC3=C(C2=N1)C=NN3C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.